molecular formula C26H25Cl2N5O B1191859 TG100435

TG100435

Cat. No.: B1191859
M. Wt: 494.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

TG100435 is a potent, orally active Src inhibitor with desirable PK properties, demonstrated activity in human tumor cell lines and in animal models of tumor growth.

Scientific Research Applications

Protein Tyrosine Kinase Inhibition

TG100435 is a novel multitargeted, orally active protein tyrosine kinase inhibitor. It shows inhibition constants (Ki) against Src, Lyn, Abl, Yes, Lck, and EphB4 ranging from 13 to 64 nM, making it a potent inhibitor in this domain (Hu et al., 2007).

Metabolic Interconversion and Pharmacokinetics

This compound is metabolically interconverted with its N-oxide metabolite, TG100855, by flavin-containing monooxygenases (FMO) and cytochrome P450 monooxygenases (P450s). This interconversion significantly affects its pharmacokinetics and potency (Kousba et al., 2007).

Enzymatic Activity and Inhibition

The enzymatic activity and inhibition mechanisms of this compound and TG100855 have been studied in detail. These studies have highlighted the role of FMO and P450 enzymes in the metabolism of this compound, suggesting a complex metabolic pathway that influences its effectiveness as a kinase inhibitor (Kousba et al., 2008).

Tissue-Specific Metabolism

The metabolism of this compound and TG100855 differs across various tissues, with the liver and intestine playing significant roles in their metabolic oxidation and reduction. This tissue-specific metabolism is crucial for understanding the drug's effectiveness and distribution in the body (Kousba et al., 2006).

Species-Specific Differences in Metabolism

Significant species-specific differences have been observed in the metabolism of this compound. These differences are important for translating preclinical findings to human applications and for understanding the drug's varying effects across different species (Kousba et al., 2006).

Properties

Molecular Formula

C26H25Cl2N5O

Molecular Weight

494.42

Appearance

Solid powder

Synonyms

TG100435;  TG 100435;  TG100435 .; 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

Origin of Product

United States

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